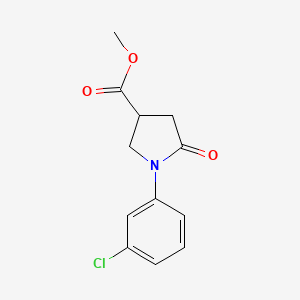
Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, etc.) and the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves examining the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, reactivity, etc.科学的研究の応用
Antimicrobial and Antifungal Activity
Compounds structurally related to "Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate" have been synthesized and tested for their antimicrobial and antifungal activities. For instance, the synthesis of bicyclic thiohydantoin fused to pyrrolidine compounds showed promising antibacterial activity against various bacterial strains, including S. aureus, B. subtilis, and E. coli, as well as antimycobacterial activity against M. tuberculosis H37Rv strains (Nural et al., 2018). Similarly, another study synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which were evaluated for in vitro antimicrobial activities and showed good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).
Antioxidant Activity
A study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed potent antioxidant activities. Some compounds were identified as stronger antioxidants than ascorbic acid, showcasing the potential for these derivatives in oxidative stress-related applications (Tumosienė et al., 2019).
Insecticidal Activity
Research into the stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines, including derivatives structurally akin to "Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate," has been conducted. These studies aim to understand the relationship between molecular structure and insecticidal efficacy, potentially guiding the development of new pesticides (Hasan et al., 1996).
Nootropic Agents
Compounds within the same chemical family have been investigated for their nootropic (cognitive-enhancing) activity. Synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds aimed at evaluating their potential as nootropic agents, indicating a research interest in the neuroactive properties of such structures (Valenta et al., 1994).
Safety And Hazards
This involves identifying any potential hazards associated with the compound, such as toxicity, flammability, environmental impact, etc. It also includes information on how to handle and store the compound safely.
将来の方向性
This involves discussing potential future research directions for the compound. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanisms.
Please note that the availability and depth of this information can vary greatly depending on the specific compound and how much research has been conducted on it. For a less-studied compound, some of this information may not be available. For a more well-studied compound, there may be a wealth of information available in the scientific literature.
特性
IUPAC Name |
methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-17-12(16)8-5-11(15)14(7-8)10-4-2-3-9(13)6-10/h2-4,6,8H,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQPAOOPYWBZFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

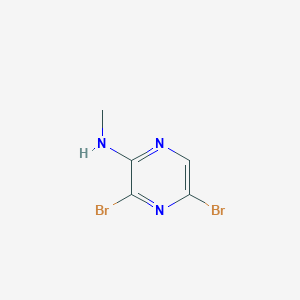

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)
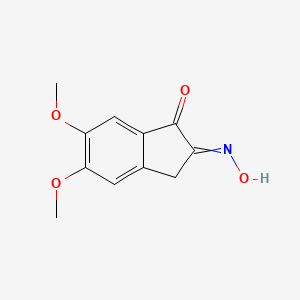
![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)
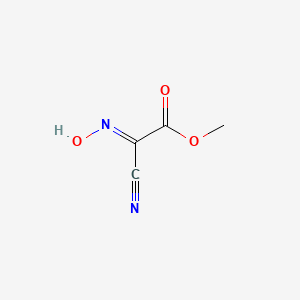


![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)
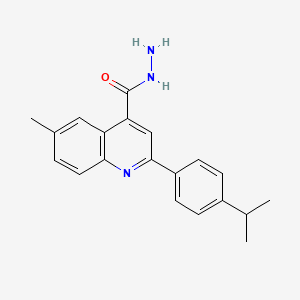
![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)
![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)

